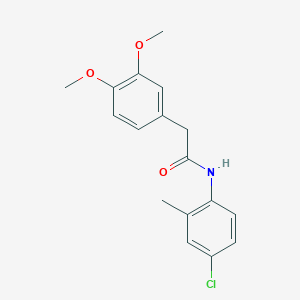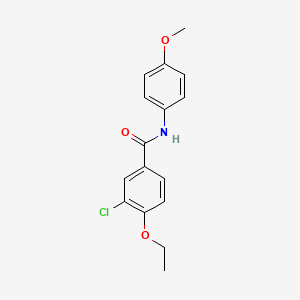
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CMA is a member of the phenylacetamide family and has a molecular weight of 319.82 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it has been shown to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has no significant effect on body weight, food intake, or locomotor activity in mice. However, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase dopamine levels in the striatum of mice. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not yet fully understood. This makes it difficult to design experiments to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate the mechanism of action and potential applications in the treatment of dopamine-related disorders. Another direction is to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in the development of fluorescent probes for imaging and sensing. Finally, further research is needed to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. The synthesis method is relatively straightforward, and N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications as a ligand for the development of fluorescent probes and as a starting material for the synthesis of other compounds. The mechanism of action is not yet fully understood, but studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders. Further research is needed to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 4-chloro-2-methylbenzoic acid and 3,4-dimethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The yield of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is typically around 50-60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand for the development of fluorescent probes for imaging and sensing. N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGSQKVARQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)

![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)